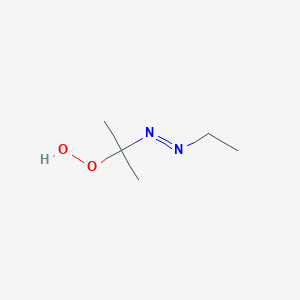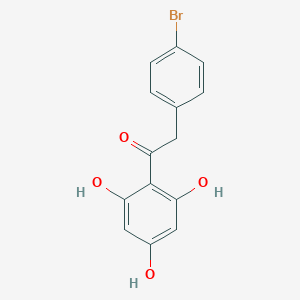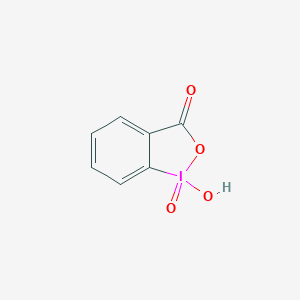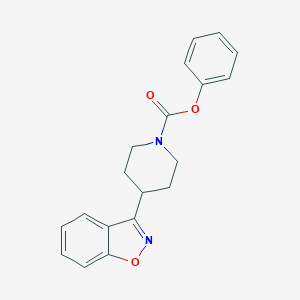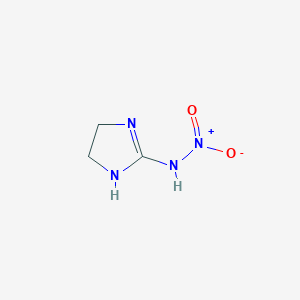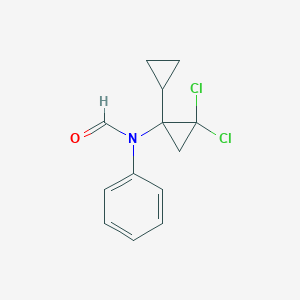
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been widely used in various scientific studies. In
Mécanisme D'action
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- acts as an inhibitor of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain receptors, which are involved in the transmission of signals in the body.
Effets Biochimiques Et Physiologiques
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and receptors, which makes it a useful tool in biochemical and physiological research. However, its use is limited by its toxicity and the need for specialized equipment and techniques for its handling.
Orientations Futures
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several potential future directions for research. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on specific diseases and conditions. Additionally, further research is needed to explore its potential applications in other areas of research.
Conclusion:
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.
Méthodes De Synthèse
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is synthesized through a specific method that involves the reaction of 2,2-dichlorocyclopropylamine with phenyl isocyanate in the presence of formic acid. The reaction yields the desired compound, which is then purified through various techniques.
Applications De Recherche Scientifique
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been widely used in various scientific studies due to its unique properties. It has been used in the development of new drugs and as a tool in biochemical and physiological research. It has also been used in the study of cancer and other diseases.
Propriétés
Numéro CAS |
146935-64-0 |
|---|---|
Nom du produit |
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- |
Formule moléculaire |
C13H13Cl2NO |
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenylformamide |
InChI |
InChI=1S/C13H13Cl2NO/c14-13(15)8-12(13,10-6-7-10)16(9-17)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
Clé InChI |
YJVWDCWJTNCVSO-UHFFFAOYSA-N |
SMILES |
C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3 |
Synonymes |
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
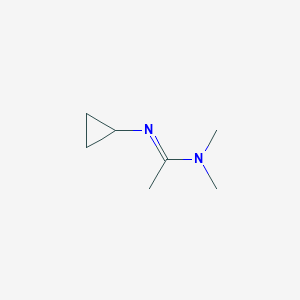
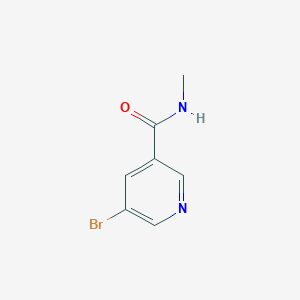
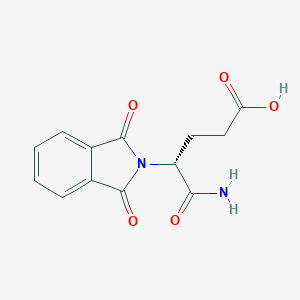
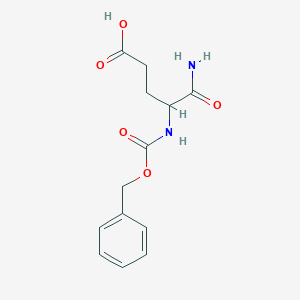
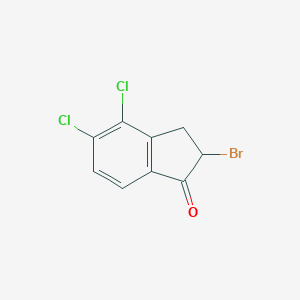
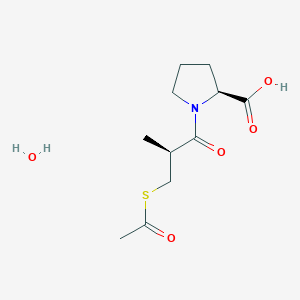
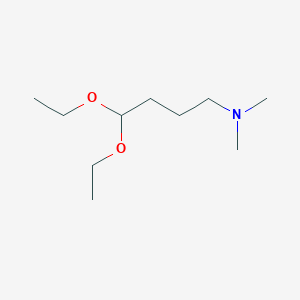
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
